molecular formula C10H6F4O2 B108935 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione CAS No. 582-65-0

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Cat. No. B108935
CAS RN: 582-65-0
M. Wt: 234.15 g/mol
InChI Key: KEZLARPKXOHKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs . It has also been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .


Molecular Structure Analysis

The molecular formula of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is C10H6F4O2 . The molecular weight is 234.15 .


Chemical Reactions Analysis

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a solid substance . It has a predicted boiling point of 257.0±35.0 °C and a predicted density of 1.363±0.06 g/cm3 . The pKa is predicted to be 5.61±0.25 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of COX-2 Inhibitors

This compound serves as an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 inhibitor . Mavacoxib is developed as a veterinary medicine to treat pain and inflammation associated with degenerative joint diseases in dogs. Its role in the synthesis of such targeted therapeutic agents underscores its importance in medicinal chemistry.

Materials Science: Ligand for Metal Complexes

In materials science, it is used as a ligand in the preparation of metal complexes. These complexes can have various applications, including as catalysts in organic synthesis or as materials with unique electronic or photonic properties .

Analytical Chemistry: Chelating Agent

The compound finds use as a chelating agent in analytical chemistry. It can form complexes with metals, which can then be extracted or quantified. This is particularly useful in the analysis of trace metal contaminants in environmental samples .

Environmental Science: Study of Fluorinated Compounds

Environmental scientists use this compound to study the behavior and effects of fluorinated organic compounds in the environment. Its stability and distinct chemical properties make it a valuable reference substance for understanding the environmental impact of similar compounds .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s ability to inhibit certain enzymes can be harnessed to study enzyme function and regulation. This can provide insights into metabolic pathways and the development of new biochemical assays .

Pharmacology: Veterinary Drug Development

Pharmacological research utilizes this compound in the development of veterinary drugs. Its role in the synthesis of Mavacoxib highlights its potential in creating treatments for animal health conditions .

Safety and Hazards

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

As an intermediate in the synthesis of Mavacoxib , a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione may continue to be of interest in the development of veterinary pharmaceuticals. Its use in the synthesis of NNO ketoimines also suggests potential applications in the development of new chemical compounds.

properties

IUPAC Name

4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZLARPKXOHKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377947
Record name 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

CAS RN

582-65-0
Record name 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl trifluoroacetate (23.9 mL, 199 mmol) in tertbutylmethylether (230 mL) containing sodium methoxide (5.4 M, 39.6 mL, 214 mmol) was added 4-fluoroacetophenone (25 g, 181 mmol) and the resulting mixture stirred at room temperature for 3 h and then poured into ice-water. The mixture was then diluted with HCl (2 N, 200 mL) and then extracted with ethyl acetate. The combined organic extracts were then dried over sodium sulfate and evaporated to afford the title compound (40.9 g, 97%) which was obtained as an orange oil. MS: m/e=232.9 [M−H]−.
Quantity
23.9 mL
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl trifluoroacetate (2.35 g, 1.66 mmol) was placed in a 50 mL round bottom flask, and dissolved in methyl tert-butyl ether (7.5 mL). To the stirred solution was added 25 weight % sodium methoxide (4.0 mL, 17.7 mmol) via an addition funnel over a 2 minute period. Next, 4′-fluoroacetophenone (2.1 g, 15 mmol) was dissolved in methyl tert-butyl ether (2 mL), and added to the reaction dropwise over 5 minutes. After stirring overnight (15.75 hours), 3N HCl (7.0 mL) was added. The organic layer was collected, washed with brine (7.5 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 3.2 g of pale-orange solid. The solid was recrystallized from iso-octane to give 2.05 g of the dione.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Q & A

Q1: What is the role of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

A1: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione acts as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. [] It reacts with ethyl 5-amino-1H-pyrazole-4-carboxylate through a cyclization reaction, forming the core structure of the target compound. This reaction introduces both the trifluoromethyl and 4-fluorophenyl substituents to the pyrazolo[1,5-a]pyrimidine scaffold. []

Q2: Has 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione been used in other types of chemical synthesis besides pyrazolo[1,5-a]pyrimidines?

A2: Yes, besides its application in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, also known as tffpbd, serves as a ligand in the synthesis of ruthenium(II)-polypyridyl complexes. [] These complexes are explored as potential sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.